Product packaging for 2-Chloro-4-ethenylpyrimidine(Cat. No.:CAS No. 131467-02-2)

2-Chloro-4-ethenylpyrimidine

Cat. No.: B593178
CAS No.: 131467-02-2
M. Wt: 140.57
InChI Key: DYNFGCFGPTZBMR-UHFFFAOYSA-N
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Description

2-Chloro-4-ethenylpyrimidine is a versatile pyrimidine derivative intended for research and development purposes exclusively. This compound is structurally characterized by a chlorine atom at the 2-position and an ethenyl (vinyl) group at the 4-position of the pyrimidine ring, a core structure known for its significance in medicinal chemistry . The reactive chloro and ethenyl functional groups make it a valuable synthetic intermediate or building block for constructing more complex molecules, particularly in nucleoside chemistry and the synthesis of active pharmaceutical ingredients (APIs). As a common feature in this class of chemicals, it is typically characterized by analytical techniques such as NMR and mass spectrometry to confirm identity and purity. Researchers can utilize this compound in cross-coupling reactions, where the chloro group acts as a leaving site, or in further functionalization via the ethenyl moiety. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2 B593178 2-Chloro-4-ethenylpyrimidine CAS No. 131467-02-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-ethenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2/c1-2-5-3-4-8-6(7)9-5/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNFGCFGPTZBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131467-02-2
Record name 2-chloro-4-ethenylpyrimidine
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Synthetic Methodologies for 2 Chloro 4 Ethenylpyrimidine and Its Precursors

Strategic Approaches to Pyrimidine (B1678525) Ring Construction

The formation of the pyrimidine scaffold is a critical first step, which can be achieved through various synthetic routes. These strategies often involve either building the ring from acyclic precursors or modifying an existing pyrimidine structure.

Cyclocondensation Reactions for Halogenated Pyrimidines

Cyclocondensation reactions are a fundamental approach to constructing the pyrimidine ring. This method typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. For the synthesis of halogenated pyrimidines, precursors bearing the desired halogen atoms are utilized.

A common strategy involves the cyclocondensation of malononitrile (B47326) with appropriate reagents, followed by chlorination. For instance, the preparation of 2-chloro-4,6-dimethoxypyrimidine (B81016) involves a three-step process starting with the salifying reaction of malononitrile and methanol (B129727) with anhydrous hydrogen chloride, followed by a cyanamide (B42294) reaction and a final condensation step. google.com Similarly, the Biginelli reaction, a one-pot cyclocondensation, can produce dihydropyrimidines which can be further modified. arabjchem.orgkuleuven.be These dihydropyrimidine (B8664642) derivatives can then be subjected to chlorination to introduce the chloro substituent at the desired position.

Functionalization of Pre-existing Pyrimidine Cores

An alternative to de novo ring synthesis is the functionalization of an already formed pyrimidine ring. This approach is particularly useful for introducing or altering substituents on the pyrimidine scaffold. Polyhalogenated pyrimidines are versatile starting materials as they can undergo selective modifications. mdpi.com

For example, 2,4-dichloropyrimidines can be selectively functionalized at different positions. The chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than the one at the C2 position. This reactivity difference allows for sequential reactions to introduce different functional groups. mdpi.comresearchgate.net The functionalization can also be directed by using specific reagents, such as the use of a zinc base to achieve C-6 metalation of 2,4-dichloro-5-alkoxypyrimidines. nih.gov This allows for the introduction of various side chains at a specific position.

Ethenylation Protocols for Pyrimidine Scaffolds

Once the chlorinated pyrimidine core is in hand, the next crucial step is the introduction of the ethenyl (vinyl) group at the C4 position. Several modern synthetic methods are employed for this transformation, with metal-catalyzed cross-coupling reactions being particularly prominent.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used for the ethenylation of halogenated pyrimidines.

The Suzuki coupling reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of 2-chloro-4-ethenylpyrimidine, this would typically involve the reaction of 2,4-dichloropyrimidine (B19661) with a vinylboronic acid or its ester. The reaction generally shows good regioselectivity, with the coupling occurring preferentially at the more reactive C4 position. researchgate.netmdpi.com The choice of catalyst, base, and solvent can significantly influence the reaction's yield and selectivity. mdpi.com

The Heck reaction provides another route for ethenylation, coupling an alkene with an aryl or vinyl halide. commonorganicchemistry.comorganic-chemistry.orgnumberanalytics.com In this context, 2,4-dichloropyrimidine could be reacted with ethylene (B1197577) or a protected form of ethylene in the presence of a palladium catalyst and a base. The reaction proceeds via a series of steps including oxidative addition, alkene insertion, and beta-hydride elimination. numberanalytics.com

Table 1: Comparison of Metal-Catalyzed Cross-Coupling Reactions for Ethenylation
ReactionCoupling PartnersCatalyst SystemKey Features
Suzuki Coupling 2,4-Dichloropyrimidine + Vinylboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄)High yields, good regioselectivity, mild reaction conditions. wikipedia.orgmdpi.comorganic-chemistry.org
Heck Reaction 2,4-Dichloropyrimidine + Ethylene/vinylating agentPd catalyst (e.g., Pd(OAc)₂), BaseGood for direct vinylation, but can have issues with regioselectivity and polymerization of the alkene. organic-chemistry.orgnumberanalytics.comrsc.org

Wittig and Horner-Wadsworth-Emmons Olefination Analogues

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, provide an alternative to cross-coupling methods for introducing the ethenyl group. wikipedia.orgpressbooks.pubwikipedia.orgorganic-chemistry.orgrsc.org These reactions typically involve the conversion of a carbonyl group (an aldehyde or ketone) into an alkene.

To apply this to the synthesis of this compound, a precursor such as 2-chloro-4-formylpyrimidine would be required. This aldehyde could then be reacted with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) to form the desired double bond. researchgate.netwiley.comnih.gov

The Wittig reaction uses a triphenylphosphonium ylide to convert aldehydes and ketones to alkenes. wikipedia.orgpressbooks.pubpearson.com While versatile, the removal of the triphenylphosphine (B44618) oxide byproduct can sometimes be challenging.

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgorganic-chemistry.org This method often offers better stereoselectivity (favoring the E-alkene) and the water-soluble phosphate (B84403) byproduct is more easily removed. wikipedia.orgtcichemicals.com

Table 2: Olefination Reactions for Ethenylation
ReactionReactantsReagentKey Features
Wittig Reaction 2-Chloro-4-formylpyrimidinePhosphorus ylide (e.g., Ph₃P=CH₂)Widely applicable, but byproduct removal can be an issue. wikipedia.orgresearchgate.netwiley.com
Horner-Wadsworth-Emmons 2-Chloro-4-formylpyrimidinePhosphonate carbanionOften provides better stereoselectivity and easier byproduct removal. wikipedia.orgrsc.orgnih.gov

Convergent and Divergent Synthetic Routes

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of related compounds. wikipedia.org For example, a functionalized pyrimidine core, such as 2,4-dichloropyrimidine, could serve as a starting point. One chlorine could be selectively replaced with a vinyl group, and then the other chlorine could be substituted with a range of different nucleophiles to create a library of 2-substituted-4-ethenylpyrimidine derivatives. nih.govrsc.org This strategy is particularly useful for exploring structure-activity relationships in drug discovery. nih.gov

Table 3: Comparison of Convergent and Divergent Synthetic Strategies
StrategyDescriptionAdvantages
Convergent Separate synthesis of key fragments followed by their assembly. wikipedia.orgresearchgate.netHigher overall yields for complex targets, easier purification of intermediates. wikipedia.org
Divergent A common intermediate is elaborated into multiple target molecules. wikipedia.orgnih.govEfficient for creating libraries of related compounds, useful for SAR studies. wikipedia.orgnih.gov

Optimization of Reaction Parameters and Yields

The synthesis of this compound, a substituted pyrimidine with applications in the development of pharmaceutical compounds, typically involves the introduction of a vinyl group onto a pyrimidine core, such as 2,4-dichloropyrimidine. nordmann.globalamazonaws.com The most common and effective methods for this transformation are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Heck reactions. nih.govscielo.brwikipedia.org Optimization of these reactions is crucial for maximizing yield and ensuring the desired regioselectivity, where the reaction preferentially occurs at the C4 position of the pyrimidine ring.

Catalyst Systems and Ligand Effects

The choice of the palladium catalyst and the associated ligands is a determining factor in the success of the synthesis of this compound. The catalytic cycle for these reactions generally involves an oxidative addition, transmetalation (for Suzuki and Stille reactions) or migratory insertion (for the Heck reaction), and reductive elimination. wikipedia.orglibretexts.orglibretexts.org

Catalyst Systems: Palladium complexes are the most frequently used catalysts for forming the C-C bond between the pyrimidine ring and the ethenyl group. nih.gov Both Pd(0) and Pd(II) sources can be effective. Common catalyst precursors include:

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) : A widely used, air-sensitive Pd(0) catalyst effective in many coupling reactions. libretexts.org

Palladium(II) acetate (B1210297) (Pd(OAc)₂) : A stable Pd(II) salt that is reduced in situ to the active Pd(0) species. libretexts.org

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) : Another common Pd(0) precursor, often used in combination with various phosphine (B1218219) ligands. mdpi.com

Research on the Suzuki coupling of 2,4-dichloropyrimidines has shown that the efficiency of the catalyst can vary significantly. For instance, in a model reaction, Pd₂(dba)₃ alone was found to be inefficient, but its activity increased when combined with a suitable ligand. mdpi.com

Ligand Effects: Ligands play a multifaceted role in catalysis: they stabilize the palladium center, enhance its solubility, and critically, modulate its electronic properties and steric environment, thereby influencing reactivity, selectivity, and catalyst turnover. nih.govcmu.edu

Phosphine Ligands : Both monodentate and bidentate phosphine ligands are common. Triphenylphosphine (PPh₃) is a standard, versatile ligand. sioc-journal.cn Bulky electron-rich phosphines, such as tri-tert-butylphosphine (B79228) (P(tBu)₃) or its tetrafluoroborate (B81430) salt (TTBP · HBF₄), can significantly improve catalytic activity, especially for less reactive substrates like chloro-pyrimidines. mdpi.com The steric bulk of ligands can be exploited to control regioselectivity, for example, by favoring substitution at the less sterically hindered C4 position of 2,4-dichloropyrimidine.

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as powerful ligands for palladium-catalyzed coupling reactions, often providing higher stability and activity than phosphines, particularly in the activation of challenging substrates like aryl chlorides. nih.govresearchgate.net

The following table, based on data from the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, illustrates the profound effect of different catalyst/ligand systems on product yield. mdpi.com While the substrate is not vinylboronic acid, these findings provide a strong indication of the catalyst and ligand performance for C4-substitution on the 2-chloropyrimidine (B141910) scaffold.

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield of 2,4-Dichloropyrimidine mdpi.com
Catalyst (mol%)Ligand (mol%)Yield (%)
Pd₂(dba)₃ (1.5)None<5
Pd₂(dba)₃ · CHCl₃ (1.5)None35
Pd₂(dba)₃ (1.5)TTBP · HBF₄ (6)23
Pd(OAc)₂ (3)PPh₃ (6)41
Pd(OAc)₂ (3)None63
Pd(PPh₃)₄ (3)None68

Solvent Systems and Temperature Regimes

The reaction medium and temperature are critical parameters that must be optimized to ensure efficient and clean conversion.

Solvent Systems: The choice of solvent can influence catalyst solubility, reaction rates, and sometimes even the catalytic pathway. A variety of organic solvents are employed for palladium-catalyzed cross-coupling.

Aprotic Solvents : Dioxane, tetrahydrofuran (B95107) (THF), toluene (B28343), and N,N-dimethylformamide (DMF) are commonly used. mdpi.comresearchgate.net Dioxane, often mixed with water, is particularly prevalent in Suzuki-Miyaura couplings as it facilitates the dissolution of both the organic substrates and the inorganic base. beilstein-journals.org

Aqueous Systems : The use of water as a co-solvent is often beneficial, especially in Suzuki reactions, as it can enhance the rate of transmetalation. mdpi.combeilstein-journals.org

A screening of solvents for the Suzuki coupling of 2,4-dichloropyrimidine demonstrated that a mixture of an organic solvent and water generally provides superior results. mdpi.com

Table 2: Influence of Solvent on Suzuki Coupling Yield of 2,4-Dichloropyrimidine mdpi.com
SolventBaseTemperature (°C)Yield (%)
TolueneNa₂CO₃8031
1,4-DioxaneNa₂CO₃8053
DMENa₂CO₃8054
ACN/H₂O (4:1)Na₂CO₃8068

Temperature Regimes: Temperature control is essential for managing reaction kinetics and minimizing side reactions, such as catalyst decomposition or product polymerization.

Typical Temperatures : Most palladium-catalyzed cross-coupling reactions are conducted at elevated temperatures, typically ranging from 60 °C to 120 °C. mdpi.comgoogle.com For instance, the Suzuki coupling of 2,4-dichloropyrimidines has been effectively carried out at 80 °C. mdpi.combeilstein-journals.org

Microwave Irradiation : The use of microwave irradiation can dramatically shorten reaction times and often improve yields by providing rapid and uniform heating. mdpi.com Studies have shown that reactions that take several hours under conventional heating can be completed in minutes using a microwave reactor, achieving excellent yields for the C4-arylation of 2,4-dichloropyrimidines. mdpi.com

Chemical Transformations and Mechanistic Investigations of 2 Chloro 4 Ethenylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient heteroaromatic systems like pyrimidines. The presence of two nitrogen atoms in the pyrimidine (B1678525) ring significantly activates the chloro-substituent towards nucleophilic attack.

In pyrimidines containing two leaving groups, such as 2,4-dichloropyrimidine (B19661), nucleophilic substitution typically occurs preferentially at the C4 position. nih.govwuxiapptec.com This selectivity is attributed to the greater electron deficiency at the C4 and C6 positions compared to the C2 position, a phenomenon that can be rationalized using frontier molecular orbital theory, which shows a higher LUMO coefficient at C4. stackexchange.com

However, the substitution pattern is highly sensitive to the substituents present on the ring. For instance, in 2,4-dichloropyrimidines bearing an electron-donating group at the C6 position, SNAr reactions can proceed with a preference for the C2 position. wuxiapptec.com While direct studies on 2-Chloro-4-ethenylpyrimidine are limited, research on the closely related 2-chloro-4-vinylpyrimidine reveals a different dominant reaction pathway. Instead of direct SNAr at the C2 position, various nucleophiles first undergo a conjugate addition reaction across the vinyl group. nih.govresearchgate.netnih.gov This initial reaction forms a 2-chloro-4-(2-substituted ethyl)pyrimidine intermediate. Subsequent treatment of this intermediate with another nucleophile can then lead to the displacement of the chloride at the C2 position. nih.govnih.gov This two-step sequence, involving conjugate addition followed by SNAr, demonstrates that the ethenyl group critically influences the regiochemical outcome, directing initial nucleophilic attack away from the aromatic ring itself.

In contrast, studies on 2-MeSO2-4-chloropyrimidine show that while amines and Stille coupling partners selectively attack the C4 position, nucleophiles capable of hydrogen bonding, such as alkoxides and formamide (B127407) anions, can be directed to the C2 position. wuxiapptec.com This is due to the formation of a hydrogen bond complex that lowers the transition state energy for C2 attack. wuxiapptec.com

The SNAr reaction on a pyrimidine ring generally proceeds via a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. The stability of this anionic intermediate is a key factor influencing the reaction kinetics. For 2,4-disubstituted pyrimidines, the attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized over both ring nitrogen atoms, which is generally more stable than the intermediate formed from attack at C2. stackexchange.com

Quantum mechanics (QM) calculations on substituted chloropyrimidines provide insight into the kinetic and thermodynamic control of these reactions. For example, modeling of the SNAr reaction on 2-MeSO2-4-chloropyrimidine with a formamide anion showed a calculated energy barrier of approximately 8.75 kcal/mol for the C2 substitution, which was significantly lower than the 14.71 kcal/mol barrier for C4 substitution. wuxiapptec.com This difference in activation energy of nearly 6 kcal/mol accounts for the high C2 selectivity observed with this specific nucleophile and substrate, highlighting that the reaction is under kinetic control. wuxiapptec.com The higher energy barrier for C4 attack was attributed to the energetic cost of breaking a stabilizing hydrogen bond. wuxiapptec.com For this compound, the kinetic favorability of conjugate addition to the vinyl group over direct SNAr at C2 suggests a lower activation energy for the former process. nih.govresearchgate.net

The structure and nature of the nucleophile play a pivotal role in the outcome of reactions with this compound and its analogues. A wide array of N-, O-, S-, and C-centered nucleophiles have been shown to undergo selective conjugate addition to the vinyl function of 2-chloro-4-vinylpyrimidine. nih.govresearchgate.net This initial step is often followed by a subsequent SNAr reaction to displace the C2-chloro group. nih.gov

The reactivity of various amines in SNAr reactions with chloropyrimidines is well-documented. Primary and secondary amines typically react readily with highly activated substrates like 2-chloropyrimidine (B141910). nih.gov In the case of 2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity, in contrast to the usual C4 selectivity. nih.gov Sulfur-based nucleophiles, known for their high nucleophilicity, are also effective in SNAr reactions with activated heteroaryl chlorides.

The following table summarizes the observed reactivity of different nucleophiles with 2-chloro-4-vinylpyrimidine, which serves as a close model for this compound.

Nucleophile ClassExample NucleophileObserved Primary ReactionSubsequent Reaction
N-centeredEthylamine, BenzylamineConjugate addition to vinyl groupSNAr at C2 with a second nucleophile
O-centeredSodium MethoxideConjugate addition to vinyl groupSNAr at C2 with a second nucleophile
S-centeredEthanethiol, ThiophenolConjugate addition to vinyl groupSNAr at C2 with a second nucleophile
C-centeredMethylmagnesium bromideConjugate addition to vinyl groupSNAr at C2 with a second nucleophile

Data derived from studies on 2-chloro-4-vinylpyrimidine. nih.govresearchgate.net

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, enabling the synthesis of complex molecular architectures from halo-pyrimidines.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for C-C bond formation. In the context of dihalopyrimidines, this reaction can be performed with high regioselectivity. For 2,4-dichloropyrimidines, Suzuki coupling with aryl and heteroaryl boronic acids occurs selectively at the C4 position. mdpi.com This selectivity is robust and allows for the synthesis of C4-substituted pyrimidines in good to excellent yields. mdpi.com

The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a base. A screening of conditions for the coupling of 2,4-dichloropyrimidine with phenylboronic acid identified Pd(PPh3)4 as a highly effective catalyst with potassium carbonate as the base, often accelerated by microwave irradiation. mdpi.com It is anticipated that this compound would undergo Suzuki-Miyaura coupling at the C2 position, reacting with a variety of boronic acids under similar conditions.

The following table outlines typical conditions for Suzuki-Miyaura coupling on a related chloropyrimidine substrate.

SubstrateCoupling PartnerCatalyst (Loading)BaseSolventConditionsYield
2,4-DichloropyrimidinePhenylboronic acidPd(PPh3)4 (2 mol%)K2CO31,4-Dioxane/H2OMicrowave, 100°C, 15 min81%
2,4-Dichloropyrimidine3-Methoxyphenylboronic acidPd(PPh3)4 (2 mol%)K2CO31,4-Dioxane/H2OMicrowave, 100°C, 15 min72%
2,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh3)4 (2 mol%)K2CO31,4-Dioxane/H2OMicrowave, 100°C, 15 min77%

Data represents regioselective coupling at the C4 position of 2,4-dichloropyrimidine. mdpi.com

The Stille reaction, which couples an organic halide with an organotin compound (organostannane), is another cornerstone of palladium-catalyzed C-C bond formation. wikipedia.orgorganic-chemistry.org The reaction is valued for the stability of organostannane reagents to air and moisture and its compatibility with a wide range of functional groups. jk-sci.com

The catalytic cycle involves three main steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the organostannane reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org Similar to the Suzuki reaction, Stille coupling on 2,4-disubstituted pyrimidines demonstrates high regioselectivity. Research on 2-MeSO2-4-chloropyrimidine has shown that Stille coupling occurs exclusively at the C4 position. wuxiapptec.com This strong directing effect suggests that for this compound, Stille coupling would likely proceed at the C2 position, displacing the chloro substituent. A variety of organostannanes, including vinyl, aryl, and alkyl stannanes, can be employed, making this a versatile method for introducing diverse carbon-based fragments. organic-chemistry.org

Chemo- and Regioselective Considerations in Coupling Reactions

The this compound scaffold possesses two primary sites susceptible to palladium-catalyzed cross-coupling reactions: the C2-chloro substituent and the C4-ethenyl (vinyl) group. The chemo- and regioselectivity of these reactions are dictated by the type of coupling reaction employed and the specific reaction conditions.

In Suzuki-Miyaura coupling reactions, which pair organoboron compounds with organic halides, the reaction overwhelmingly occurs at the C-Cl bond. Studies on related 2,4-dichloropyrimidines have established that the chlorine atom at the C4-position is generally more reactive than the one at the C2-position. mdpi.comrsc.org This preference is attributed to the favored oxidative addition of the palladium catalyst into the C4–Cl bond. mdpi.com However, for this compound, the single chloro-substituent at the C2 position is the reactive handle for such transformations. Palladium-catalyzed couplings like the Suzuki, Sonogashira, and Heck reactions are expected to proceed selectively at the C2 position, leaving the ethenyl group intact. wikipedia.orgorganic-chemistry.orgwikipedia.org

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, would likewise be directed to the C2 position. The established reactivity order for halides in these couplings (I > Br > OTf > Cl) means that while chloro-substituents are less reactive than other halides, the reaction can be effectively carried out under appropriate catalytic conditions. nrochemistry.comorganic-chemistry.orglibretexts.org

The Heck reaction, coupling the vinyl group of an alkene with an aryl or vinyl halide, presents a more complex chemoselectivity challenge. wikipedia.orglibretexts.org In principle, the reaction could occur in two ways: either the C2-Cl bond of the pyrimidine acts as the halide partner, coupling with an external alkene, or the C4-ethenyl group acts as the alkene partner, coupling with an external aryl/vinyl halide. The specific outcome would depend on the catalyst system and reaction conditions, but typically, the activation of the C-Cl bond is the intended pathway for initiating the catalytic cycle.

Reactivity of the Ethenyl Moiety

The ethenyl group at the C4 position of the pyrimidine ring exhibits reactivity characteristic of an activated double bond. Its electronic nature is significantly influenced by the electron-withdrawing pyrimidine ring, rendering it electron-deficient.

Electrophilic Additions to the Vinyl Group

Typical electrophilic addition reactions, which involve the initial attack of an electrophile on an electron-rich double bond, are not favored for this compound. differencebetween.comquora.com The electron-withdrawing character of the diazine ring deactivates the vinyl group towards attack by electrophiles.

Instead, the vinyl group is highly susceptible to nucleophilic addition (specifically, conjugate or Michael addition). nih.govnih.govresearchgate.net The polarization of the π-system makes the terminal carbon of the vinyl group electrophilic, inviting the attack of nucleophiles. A variety of N-, O-, and S-centered nucleophiles have been shown to add selectively across the vinyl function. nih.govnih.gov This reaction provides a versatile method for introducing a range of substituents at the C4-position via a two-carbon ethyl linker. nih.gov This process can be followed by a subsequent nucleophilic substitution of the chlorine atom at the C2 position to create 2,4-disubstituted pyrimidines. nih.gov

Nucleophile TypeSpecific NucleophileProduct TypeReference
N-centeredN-methylpiperazine2-Chloro-4-(2-(4-methylpiperazin-1-yl)ethyl)pyrimidine nih.gov
O-centeredMethanol (B129727)2-Chloro-4-(2-methoxyethyl)pyrimidine nih.govresearchgate.net
S-centeredThiophenol2-Chloro-4-(2-(phenylthio)ethyl)pyrimidine nih.govresearchgate.net
C-centeredGrignard Reagents (e.g., PhMgBr)2-Chloro-4-(1-phenylpropyl)pyrimidine researchgate.net

Radical Reactions Involving the Double Bond

The ethenyl group of this compound can potentially participate in radical reactions. Vinyl monomers are known to undergo free-radical polymerization, a chain reaction involving initiation, propagation, and termination steps. youtube.comnih.govresearchgate.net In this process, a radical initiator would add to the vinyl group, generating a new radical on the adjacent carbon, which could then propagate by adding to another monomer unit.

While specific studies on the radical polymerization of this compound are not extensively documented in the reviewed literature, its structure as a vinyl monomer suggests it could be polymerized to form polyvinylpyrimidine derivatives under suitable radical initiation conditions (e.g., using AIBN or other radical starters). ethz.chmdpi.com Such polymers would feature a carbon backbone with 2-chloropyrimidin-4-yl side chains.

Cycloaddition Reactions (e.g., Diels-Alder)

The ethenyl group, being attached to the electron-deficient pyrimidine ring, makes this compound an activated dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgyoutube.commasterorganicchemistry.com In a typical Diels-Alder reaction, an electron-rich conjugated diene reacts with an electron-poor dienophile to form a six-membered ring. masterorganicchemistry.com

Vinyl-substituted azaarenes, including vinylpyrimidines, have been shown to act as effective dienophiles, particularly when activated by a Lewis acid. nih.gov The Lewis acid coordinates to a nitrogen atom of the pyrimidine ring, further enhancing its electron-withdrawing effect and thus increasing the reactivity of the vinyl group towards the diene. nih.gov This approach enables high-yielding and highly selective cycloadditions with unactivated dienes, providing access to complex heterocyclic scaffolds. nih.gov For example, reaction with a diene like isoprene (B109036) in the presence of a Lewis acid such as BF₃·OEt₂ would be expected to yield a tetrahydroquinoline derivative.

Rearrangement Reactions and Tautomerism

The chemical structure of this compound is generally stable, and it is not prone to common intramolecular rearrangement reactions under standard conditions. The aromaticity of the pyrimidine ring provides a significant thermodynamic barrier to rearrangements that would disrupt this system. wikipedia.org While certain substituted pyrimidines can undergo transformations like the Dimroth rearrangement, this typically requires specific functional groups (e.g., an exocyclic imine) and conditions (acidic or basic) that are not inherent to the parent compound. nih.govrsc.org

Tautomerism is a form of isomerism involving the migration of a proton, and it is significant in pyrimidines bearing hydroxyl, amino, or thiol groups, which can exist in keto-enol, imino-enamine, or thione-thiol forms, respectively. ias.ac.inresearchgate.netchemicalbook.com However, this compound lacks these functional groups. The protons on the pyrimidine ring and the ethenyl group are not sufficiently acidic to participate in common tautomeric equilibria. Therefore, the molecule exists predominantly in the single, stable aromatic form depicted, and significant tautomerism is not observed. ias.ac.innih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-Chloro-4-ethenylpyrimidine, both ¹H and ¹³C NMR provide definitive evidence of its constitution.

The molecular structure of this compound has been unequivocally confirmed through ¹H and ¹³C NMR spectroscopy. mdpi.com In a detailed study, the compound was characterized in deuterated chloroform (B151607) (CDCl₃). mdpi.com

The ¹H-NMR spectrum displays distinct signals corresponding to each unique proton environment. The pyrimidine (B1678525) ring protons appear as doublets at δ 8.57 and δ 7.22 ppm, with a coupling constant of J = 5.0 Hz, characteristic of adjacent protons on the heterocyclic ring. mdpi.com The protons of the ethenyl (vinyl) group resonate as multiplets in the δ 5.80-6.70 ppm range, confirming the presence and connectivity of this substituent. mdpi.com

The ¹³C-NMR spectrum provides complementary information, showing six distinct carbon signals as expected. The chemical shifts at δ 165.5, 161.6, and 159.9 ppm are assigned to the carbons of the pyrimidine ring, while the signals at δ 133.9 and 125.3 ppm correspond to the vinyl group carbons. The remaining signal at δ 116.5 ppm is also associated with the pyrimidine ring. mdpi.com

Table 1: ¹H-NMR Spectroscopic Data for this compound in CDCl₃ mdpi.com

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.57d5.0Pyrimidine H
7.22d5.0Pyrimidine H
6.70m-Ethenyl H
6.52m-Ethenyl H
5.80m-Ethenyl H

d = doublet, m = multiplet

Table 2: ¹³C-NMR Spectroscopic Data for this compound in CDCl₃ mdpi.com

Chemical Shift (δ, ppm)
165.5
161.6
159.9
133.9
125.3
116.5

Dynamic NMR (DNMR) is a powerful technique used to study chemical processes that occur on the NMR timescale, such as conformational changes, ligand exchange, and reaction mechanisms. pressbooks.pub By analyzing changes in NMR spectra at different temperatures, researchers can determine the kinetics and thermodynamics of these dynamic processes. pressbooks.pub To date, there are no published studies in the scientific literature employing dynamic NMR to investigate reaction intermediates of this compound.

Mass Spectrometry (MS) for Reaction Pathway Analysis and Product Identification

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a molecule's elemental formula.

The molecular formula of this compound has been confirmed by HRMS using electrospray ionization (ESI) in positive ion mode. The calculated mass for the protonated molecule [M+H]⁺, C₆H₆ClN₂, is m/z 141.0218. The experimentally observed value was m/z 141.0220, which is in excellent agreement with the calculated mass. mdpi.com

MS is also instrumental in analyzing reaction pathways. For instance, in the conjugate addition of nucleophiles to the vinyl group of this compound, GC-MS analysis of crude reaction mixtures confirmed that the initial addition occurs selectively at the vinyl group, leaving the chlorine atom intact in the major intermediate product. mdpi.com This selectivity is crucial for subsequent reactions, where the chlorine is displaced to form disubstituted pyrimidines. mdpi.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. pressbooks.pubnih.govscm.com The resulting spectra serve as a unique "fingerprint" for the compound, allowing for the identification of functional groups and providing insights into molecular structure and bonding. spectroscopyonline.comcardiff.ac.uk

While specific experimental IR and Raman spectra for this compound have not been reported in the literature, the expected characteristic absorption bands can be predicted based on its structure. Key vibrational modes would include:

C=C and C=N stretching vibrations from the pyrimidine ring.

C-H stretching and bending vibrations for both the aromatic ring and the vinyl group.

C=C stretching of the vinyl group, which is typically a strong band in the Raman spectrum.

C-Cl stretching vibration , which would appear in the fingerprint region of the IR spectrum.

These techniques are particularly useful for identifying changes in functional groups during chemical reactions, such as the disappearance of the vinyl group's characteristic bands upon a conjugate addition reaction. cardiff.ac.uk

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid crystalline material. ugr.esnajah.edu It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. ugr.es

For this compound, a single-crystal X-ray diffraction analysis has not been reported. The compound is synthesized and isolated as an oil, which precludes analysis by this technique as it requires a well-ordered single crystal. mdpi.comnih.gov While crystal structures of more complex derivatives made from this compound have been determined, the solid-state structure of the parent compound remains unknown. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.govethz.ch It is exceptionally valuable for studying reaction mechanisms that involve radical intermediates, providing information about the structure and environment of the radical. nih.gov

Reactions involving 2-chloropyrimidine (B141910) derivatives can potentially proceed through radical pathways. However, a review of the current scientific literature indicates that no EPR spectroscopic studies have been conducted to detect or characterize radical intermediates in reactions involving this compound. While EPR studies have been performed on complex radical anion species derived from other chlorinated pyrimidines, such as 2,2′-azobis(5-chloropyrimidine), these are not directly related to the reactivity of this compound itself. researchgate.netmpg.de

Theoretical and Computational Studies of 2 Chloro 4 Ethenylpyrimidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. rsdjournal.org These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution, which in turn dictate the molecule's stability and chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex organic molecules. nih.govnih.gov In the context of 2-Chloro-4-ethenylpyrimidine, DFT is employed to explore its reactivity, particularly in reactions involving the chloro and ethenyl substituents. For instance, nucleophilic substitution at the C2 position or addition reactions across the vinyl group are key transformations.

DFT calculations can map the potential energy surface of a reaction, identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier, a critical parameter for predicting reaction rates. uhmreactiondynamics.org Studies on related pyrimidine (B1678525) systems have successfully used DFT to evaluate energy barriers for various transformations, including cyclization reactions and substitutions. researchgate.netnih.gov For this compound, DFT would be instrumental in predicting the feasibility of functionalization reactions, guiding synthetic efforts.

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's electronic behavior. jchemrev.comwjarr.com A low HOMO-LUMO energy gap suggests higher chemical reactivity. wjarr.com The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack.

Table 1: Typical Parameters for DFT Calculations on Pyrimidine Derivatives
ParameterTypical Value/MethodPurpose
FunctionalB3LYP, ωB97XDApproximates the exchange-correlation energy.
Basis Set6-311+G(d,p), cc-pVDZDescribes the atomic orbitals used to build molecular orbitals.
Solvation ModelPCM, SMDAccounts for the effect of a solvent on the molecule's properties.
Calculation TypeGeometry Optimization, Frequency Analysis, Transition State SearchTo find stable structures, confirm their nature, and locate reaction barriers.

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. qulacs.org While computationally more demanding than DFT, they can provide highly accurate results, especially for electronic excited states. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are used to precisely determine ground-state geometries and energies. researchgate.net

A significant application of ab initio methods is the study of excited state properties, which is crucial for understanding the photochemistry and photophysics of the molecule. acs.org Calculations can predict the energies of electronic transitions, corresponding to the absorption of light, and the nature of the excited states (e.g., n→π* or π→π* transitions). nih.govrsc.org For pyrimidine derivatives, these calculations have shown that subtle structural modifications can significantly alter excited-state lifetimes and deactivation pathways. nih.govrsc.org Investigating the excited states of this compound could reveal its potential in applications such as photosensitizers or fluorescent probes.

Table 2: Calculated Excited State Properties for a Related Pyrimidine Derivative (Uracil)
StateTransitionVertical Excitation Energy (eV) in WaterOscillator Strength (f)
S₁π → π5.090.000
S₂n → π5.660.274
T₁π → π3.67-
T₂n → π4.68-
Data adapted from studies on uracil (B121893) photophysics. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in different environments. nih.govrjeid.com

MD simulations are also exceptionally powerful for studying solvation effects. By explicitly including solvent molecules (like water) in the simulation box, one can observe the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent. acs.org These interactions can significantly impact the conformational equilibrium and reactivity of the molecule. researchgate.net The analysis of MD trajectories can yield important metrics such as the Root Mean Square Deviation (RMSD) to assess structural stability and the Solvent Accessible Surface Area (SASA) to quantify the molecule's exposure to the solvent. mdpi.comrjeid.com

In Silico Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, which is invaluable for the identification and structural elucidation of newly synthesized compounds. mdpi.comcomputabio.com The prediction of Nuclear Magnetic Resonance (NMR) spectra is a prominent example.

Using methods like DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. nih.gov These values, when referenced against a standard compound (like tetramethylsilane), yield predicted ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions has improved significantly, often falling within 0.5 ppm for ¹H and 6 ppm for ¹³C of experimental values, which is often sufficient to distinguish between different isomers. nih.gov Such predictions can be critical in confirming the structure of this compound and its reaction products. Similarly, theoretical calculations can predict vibrational frequencies, aiding in the assignment of peaks in infrared (IR) and Raman spectra. nih.govresearchgate.net

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Sulfonamide-Schiff Base Derivative
Functional GroupExperimental FT-IRTheoretical (DFT/B3LYP)Vibrational Mode
N-H33153446Stretching
C=N (Azomethine)-1634Stretching
SO₂ (Asymmetric)13451334Stretching
SO₂ (Symmetric)11861252Stretching
Data adapted from a computational study on a related heterocyclic system. nih.gov

Computational Design and Virtual Screening of Related Structures

The scaffold of this compound can serve as a starting point for the computational design of new molecules with specific desired properties. This is particularly relevant in drug discovery, where pyrimidine derivatives are known to inhibit various biological targets, such as protein kinases. nih.govsemanticscholar.org

Computational design involves systematically modifying the parent structure—for example, by replacing the chlorine atom or adding substituents to the ethenyl group—and then evaluating the properties of the resulting virtual compounds. nih.govbiointerfaceresearch.com This process can generate vast libraries of related structures.

Virtual screening is a computational technique used to search these large libraries for molecules that are likely to bind to a biological target. ijfmr.comijfmr.com A common approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org The screening process filters thousands or millions of compounds down to a manageable number of promising candidates for synthesis and experimental testing. nih.govfigshare.com This in silico approach significantly accelerates the discovery of new lead compounds by focusing resources on the most promising candidates. mdpi.combohrium.com

Synthesis and Exploration of Structural Analogues and Derivatives of 2 Chloro 4 Ethenylpyrimidine

Design Principles for Pyrimidine-Based Scaffolds in Advanced Chemistry

The design of compound libraries around a pyrimidine (B1678525) core is a well-established strategy in drug discovery. The pyrimidine ring is a fundamental component of DNA and RNA and serves as the backbone for many therapeutic agents. nih.gov Its utility stems from several key chemical and structural features:

Bioisosterism: The pyrimidine framework is a bioisostere of the purine (B94841) ring system. For instance, fused pyrazolo[3,4-d]pyrimidines are isosteres of adenine, enabling them to mimic ATP and interact with the hinge region of kinase active sites, a critical target in oncology. rsc.org This mimicry allows for the rational design of potent and selective enzyme inhibitors.

Hydrogen Bonding Capability: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. These interactions are crucial for molecular recognition and binding to biological targets, such as proteins and enzymes. nih.gov

Structural Versatility: The pyrimidine ring can be readily functionalized at multiple positions (C2, C4, C5, and C6), allowing for the systematic modification of its physicochemical properties. mdpi.com This structural flexibility enables chemists to fine-tune a compound's potency, selectivity, solubility, and pharmacokinetic profile to generate drug candidates with desirable pharmacological characteristics. nih.govnih.gov

These principles underscore why pyrimidine-based structures are considered privileged scaffolds, providing a robust foundation for developing novel therapeutics with optimized interactions with diverse biological targets. nih.gov

Strategies for Diversification at the Pyrimidine Ring Positions

The 2-chloro-4-ethenylpyrimidine scaffold offers several positions for chemical modification, primarily at the C2, C5, and C6 positions of the pyrimidine ring. The chlorine atom at the C2 position is a particularly useful handle for introducing diversity via nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

A common and effective approach involves the sequential substitution of chloro groups on a dichlorinated pyrimidine precursor. For instance, using 2,4-dichloropyrimidine (B19661), one chlorine can be selectively displaced under controlled conditions, followed by the displacement of the second chlorine atom, allowing for the introduction of two different nucleophiles. A similar strategy can be applied to this compound, where the C2-chloro group is readily displaced by various nucleophiles.

Key diversification strategies include:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C2-chloro group by a wide range of nucleophiles, including amines, alcohols, and thiols, to generate libraries of 2-substituted derivatives.

Metal-Catalyzed Cross-Coupling: Reactions such as Suzuki, Stille, and Sonogashira couplings allow for the formation of new carbon-carbon bonds at the C2 position, introducing aryl, alkyl, or alkynyl groups.

Deconstruction-Reconstruction Strategies: Innovative methods involve the ring-opening of the pyrimidine to form a reactive intermediate, such as an iminoenamine, which can then be recyclized with various reagents to generate novel, substituted pyrimidines or even different heterocyclic systems like pyridines or azoles. nih.govresearchgate.net This approach enables significant structural diversification that would be challenging to achieve through traditional functional group transformations. nih.gov

Below is a table summarizing potential diversification reactions for the pyrimidine ring, starting from a suitable precursor.

Reaction TypeTarget PositionReagents/ConditionsResulting Moiety
Nucleophilic Aromatic SubstitutionC2Amines (R-NH₂), BaseAmino derivatives
Suzuki CouplingC2Arylboronic acid, Pd catalystAryl derivatives
Sonogashira CouplingC2Terminal alkyne, Pd/Cu catalystAlkynyl derivatives
C-H FunctionalizationC5Various catalysts and reagentsDirect C-H bond modification
Deconstruction-ReconstructionRing TransformationTf₂O, Aniline, then Amidine/HydroxylamineSubstituted Pyrimidines/Azoles

Chemical Modifications of the Ethenyl Substituent

The ethenyl (vinyl) group at the C4 position is another key site for introducing structural diversity. Standard reactions of alkenes can be applied to modify this substituent, leading to a wide range of derivatives with altered steric and electronic properties.

Potential modifications of the ethenyl group include:

Reduction: Catalytic hydrogenation can saturate the double bond, converting the ethenyl group to an ethyl group. This modification alters the geometry and removes the reactivity associated with the alkene.

Oxidation: The double bond can be oxidized to form various functional groups. Epoxidation followed by hydrolysis would yield a diol. Oxidative cleavage (ozonolysis) would convert the ethenyl group into a formyl group (aldehyde), providing a handle for further derivatization.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would produce a 1,2-dihaloethyl substituent.

Hydroboration-Oxidation: This two-step process would convert the ethenyl group into a 2-hydroxyethyl substituent, introducing a primary alcohol.

Michael Addition: As a conjugated system, the ethenylpyrimidine can act as a Michael acceptor, allowing for the addition of nucleophiles to the β-carbon of the vinyl group. nih.gov

Cycloaddition Reactions: The ethenyl group can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form new heterocyclic rings fused or linked to the pyrimidine core. rsc.org

These transformations demonstrate the versatility of the ethenyl group as a synthetic handle for creating a broad spectrum of analogues from a single precursor.

Stereoselective Synthesis of Chiral Derivatives

Introducing chirality into drug candidates is a critical strategy for improving potency and reducing off-target effects. Starting from the achiral this compound, several methods can be employed to generate stereochemically defined derivatives.

Asymmetric Reactions on the Ethenyl Group: The double bond of the ethenyl substituent is a prime target for stereoselective transformations.

Asymmetric Dihydroxylation: Using catalysts like osmium tetroxide with a chiral ligand, the ethenyl group can be converted into a chiral diol with high enantioselectivity. nih.govfigshare.com

Asymmetric Hydrogenation: Chiral transition metal catalysts (e.g., based on Rhodium or Ruthenium) can be used to reduce the double bond, creating a chiral center at the α-carbon of the resulting ethyl group.

Introduction of Chiral Auxiliaries/Reagents: Chiral substituents can be introduced at other positions of the pyrimidine ring. For example, SNAr at the C2 position with a chiral amine would directly incorporate a stereocenter into the molecule.

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. For instance, aldolases can catalyze the stereoselective formation of C-C bonds to build chiral side chains on pyrimidine derivatives. researchgate.net

The table below outlines several approaches to achieving stereoselectivity.

MethodTarget SiteDescriptionExample Reaction
Asymmetric CatalysisEthenyl GroupA chiral catalyst directs the formation of one enantiomer over the other.Sharpless Asymmetric Dihydroxylation
Chiral Substrate ControlPyrimidine C2-PositionA chiral nucleophile is used to introduce a stereocenter via substitution.Reaction with (R)-1-phenylethanamine
BiocatalysisEthenyl or other positionEnzymes are used to catalyze a stereoselective transformation.Enzymatic kinetic resolution or asymmetric reduction

Characterization of Novel Chemical Entities

The unambiguous structural confirmation of newly synthesized derivatives of this compound is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the molecular structure. ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. The appearance or disappearance of signals, along with changes in chemical shifts and coupling constants, confirms the success of a chemical transformation. mdpi.commdpi.com

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. orientjchem.orgderpharmachemica.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the conversion of the ethenyl group to an alcohol would be confirmed by the appearance of a broad O-H stretching band, while its reduction to an ethyl group would be indicated by the disappearance of the C=C stretching vibration. researchgate.netvandanapublications.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry if chiral. mdpi.com

This table summarizes the primary characterization techniques and the information they provide.

TechniqueAbbreviationInformation Provided
Proton Nuclear Magnetic Resonance¹H NMRProton environment, connectivity, and count
Carbon-13 Nuclear Magnetic Resonance¹³C NMRCarbon skeleton and chemical environment
Mass SpectrometryMS / HRMSMolecular weight and elemental composition
Infrared SpectroscopyIRPresence or absence of functional groups
X-ray Crystallography-Definitive 3D molecular structure and stereochemistry

Through the systematic application of these synthetic and analytical methodologies, the this compound scaffold can be effectively utilized to generate diverse libraries of novel compounds for further exploration in various fields of chemistry.

Applications in Chemical Synthesis and Functional Materials Excluding Clinical/biological Contexts

Role as a Versatile Chemical Building Block

The presence of two distinct reactive sites—the chloro group at the 2-position and the ethenyl (vinyl) group at the 4-position—allows for selective and sequential transformations, positioning 2-chloro-4-ethenylpyrimidine as a versatile precursor in organic synthesis.

The pyrimidine (B1678525) ring is a fundamental scaffold in many complex heterocyclic systems. This compound serves as a starting material for synthesizing more elaborate structures through reactions that target its reactive functionalities. The chlorine atom can be readily displaced by a variety of nucleophiles in SNAr (Substitution Nucleophilic Aromatic) reactions, while the vinyl group can participate in addition and polymerization reactions.

For instance, the chlorine atom can be substituted by amines, alcohols, or thiols to introduce new functional groups. The vinyl group can undergo reactions like Heck coupling, hydroboration-oxidation, or polymerization to extend the molecular framework. While specific research detailing the extensive use of this compound for a wide array of complex heterocycles is still emerging, the known reactivity of similar pyrimidine derivatives provides a strong indication of its potential. organic-chemistry.org The synthesis of various pyrimidine derivatives often involves the modification of such chloro- and vinyl-substituted precursors. organic-chemistry.org

Table 1: Potential Reactions for Synthesizing Complex Heterocycles from this compound

Reaction TypeReagentsPotential Product ClassReference for General Method
Nucleophilic Aromatic SubstitutionAmines (R-NH2), Alcohols (R-OH), Thiols (R-SH)Substituted 4-ethenylpyrimidines nih.gov
Suzuki CouplingAryl/Vinyl Boronic Acids, Pd catalyst2-Aryl/Vinyl-4-ethenylpyrimidines fluorochem.co.uk
Heck CouplingAlkenes, Pd catalyst2-Chloro-4-(substituted styryl)pyrimidines rsc.org
PolymerizationRadical/Ionic InitiatorsPoly(4-ethenyl-2-chloropyrimidine) mdpi.com

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov The Ugi and Passerini reactions are classic examples of MCRs. organic-chemistry.org While direct literature on the use of this compound in well-known MCRs is limited, its structural motifs suggest potential applicability. For example, the pyrimidine nitrogen atoms could potentially participate in reactions that form heterocyclic products. The aldehyde or ketone functionality, often required for reactions like the Ugi condensation, could be generated from the ethenyl group via oxidation. organic-chemistry.org The development of novel MCRs involving versatile building blocks like this compound remains an active area of research. rsc.org

Integration into Coordination Chemistry as Ligands for Metal Ions

Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. numberanalytics.com The nature of the ligand influences the properties of the resulting complex. Pyrimidine and its derivatives are known to act as ligands, coordinating to metal ions through the lone pair of electrons on their nitrogen atoms. hud.ac.ukuci.edu

This compound possesses two nitrogen atoms within its aromatic ring, making it a potential monodentate or bidentate ligand. libretexts.org The coordination behavior would depend on the metal ion and the reaction conditions. The formation of such metal complexes can be a step towards creating materials with interesting catalytic, magnetic, or optical properties.

Table 2: Potential Coordination Modes of this compound

Coordination ModeDonating AtomsPotential Metal IonsReference for General Principles
MonodentateOne of the ring NitrogensTransition metals (e.g., Cu, Ni, Co) numberanalytics.com
Bidentate (Bridging)Both ring NitrogensTransition metals (e.g., Ru, Rh) hud.ac.uk

Utilization in Functional Organic Materials

Functional organic materials are designed to have specific properties, such as light emission or charge transport, for use in electronic and optical devices. fau.eu The electron-deficient nature of the pyrimidine ring, combined with the conjugated ethenyl group, makes this compound an interesting candidate for incorporation into such materials.

Fluorophores are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. scirp.org The design of new fluorophores is crucial for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). d-nb.info Heterocyclic compounds are often key components of fluorescent molecules. d-nb.info

Recent studies have shown that pyrimidine derivatives can be effective fluorophores, with their optical properties tunable by modifying the substituents on the pyrimidine core. d-nb.info The conjugation provided by the ethenyl group in this compound can contribute to the delocalization of π-electrons, which is a fundamental requirement for fluorescence. nih.gov By reacting the chloro group with other aromatic or electron-donating groups, it is possible to create donor-acceptor systems that often exhibit strong fluorescence.

Table 3: Research Findings on Related Pyrimidine-Based Optical Materials

Compound ClassKey FindingPotential ApplicationReference
4,6-diarylpyrimidin-2-aminesTunable optical properties in both solution and solid state.Organic Light-Emitting Diodes (OLEDs) d-nb.info
Polymethine Cyanine FluorophoresNIR absorption/emission profiles suitable for in vivo imaging.Optical Imaging Agents nih.gov

Organic electronics utilize carbon-based materials in devices like OLEDs and organic photovoltaic cells (OPVs). diva-portal.org These devices often require materials that can efficiently transport electrons (n-type) and holes (p-type). While many organic materials are good hole transporters, there is a need for more efficient and stable electron-transporting materials. rsc.org

Electron-deficient heterocyclic rings, such as pyrimidine, are excellent candidates for building blocks of n-type materials. rsc.org The low-lying Lowest Unoccupied Molecular Orbital (LUMO) of these systems facilitates the injection and transport of electrons. nih.gov Polymers or small molecules incorporating the this compound unit could potentially exhibit electron-transporting properties, making them suitable for use in the electron-transport layer (ETL) of organic electronic devices. sigmaaldrich.com The vinyl group also offers a route to polymerization, creating stable, film-forming materials for device fabrication. mdpi.com

Development of Agrochemical Intermediates and Functional Molecules

The pyrimidine scaffold is a key component in numerous agrochemicals, and derivatives of this compound are explored for their potential in this sector. While direct application of this compound in commercial agrochemicals is not extensively documented in publicly available literature, its chemical reactivity makes it a valuable precursor for creating more complex molecules with potential herbicidal or plant growth-regulating properties. Pyrimidine derivatives are widely utilized in agrochemicals due to their diverse biological activities.

Research has demonstrated that the vinyl group of this compound, also known as 2-chloro-4-vinylpyrimidine, readily undergoes conjugate addition reactions with a range of nucleophiles. mdpi.comresearchgate.net This reaction allows for the introduction of various functional groups at the ethyl side chain, leading to the formation of diverse 2-chloro-4-(2-substituted ethyl)pyrimidines. mdpi.comresearchgate.net These intermediates can be further modified, for example, by nucleophilic substitution of the chlorine atom at the 2-position, to generate a wide array of disubstituted pyrimidines. mdpi.comresearchgate.net

The ability to introduce different substituents via this method opens pathways to novel molecules. For instance, reaction with oxygen, nitrogen, sulfur, and carbon-centered nucleophiles has been successfully demonstrated. mdpi.comresearchgate.net This versatility is crucial in the systematic design and synthesis of new active ingredients for agrochemical formulations. For example, related structures like 2-chloro-4-methylpyrimidine (B15830) serve as intermediates in the synthesis of pyrimidinyl trans-cyclopropane carboxylic acid derivatives, highlighting the utility of such chlorinated pyrimidines in creating agrochemically relevant scaffolds. smolecule.comchemicalbook.com Furthermore, certain pyrimidine derivatives are patented for their use as herbicides, indicating the general importance of this class of compounds in agriculture. google.com

The synthesis of functional molecules from this compound is not limited to small molecules. The vinyl group also presents the potential for polymerization, opening avenues for the creation of functional polymers. While specific research on the polymerization of this compound is not prominent, the polymerization of related vinyl-substituted heterocycles like 4-vinylpyridine (B31050) is well-established. acs.org This suggests that this compound could serve as a monomer for the synthesis of novel polymers with tailored properties for materials science applications. lehigh.edu

Table 1: Conjugate Addition Reactions of 2-Chloro-4-vinylpyrimidine mdpi.comresearchgate.net

NucleophileResulting Intermediate Structure
Methoxide2-Chloro-4-(2-methoxyethyl)pyrimidine
Benzylamine2-Chloro-4-(2-(benzylamino)ethyl)pyrimidine
Thiophenol2-Chloro-4-(2-(phenylthio)ethyl)pyrimidine
Methylmagnesium bromide2-Chloro-4-(prop-1-en-2-yl)pyrimidine

Applications in Catalysis and Organocatalysis

While this compound is primarily viewed as a reactive substrate rather than a catalyst itself, its derivatives and the broader class of pyrimidine compounds are significant in the field of catalysis, particularly in organocatalysis. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field, and pyrimidine structures are featured in various catalytic systems. tandfonline.comscispace.comconicet.gov.arnih.govmdpi.com

The development of novel organocatalysts is an active area of research. For example, organocatalytic approaches have been successfully employed for the synthesis of complex heterocyclic systems like dihydropyrido[2,3-d]pyrimidines and pyrano[2,3-d]pyrimidines. tandfonline.comscispace.comnih.gov These methods often offer mild reaction conditions and high yields. tandfonline.comconicet.gov.ar Furthermore, organocatalysis has been utilized for the synthesis of pyrimidine-based acyclic nucleoside analogues, demonstrating its utility in creating functionalized pyrimidine derivatives. conicet.gov.ar

Although direct evidence of this compound acting as a catalyst is absent, its structural features suggest potential for its incorporation into catalytic systems. For instance, related vinyl-substituted pyridines have been used as additives in catalytic reactions to enhance properties like enantioselectivity. smolecule.com The nitrogen atoms in the pyrimidine ring can act as Lewis basic sites, potentially interacting with metal catalysts or other reagents in a reaction mixture.

The primary role of this compound in a catalytic context would be as a substrate in reactions mediated by a catalyst. Its vinyl group is susceptible to various transition-metal-catalyzed reactions, and the chloro-substituent allows for cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions would enable the construction of highly complex molecular architectures from the relatively simple this compound starting material.

Environmental Transformation and Green Chemistry Aspects of 2 Chloro 4 Ethenylpyrimidine

Mechanistic Studies of Abiotic Degradation Pathways

Abiotic degradation involves chemical transformation without the intervention of living organisms, driven by environmental factors such as light, water, and naturally occurring oxidants or reductants.

Photolytic Transformation: The photochemical behavior of 2-Chloro-4-ethenylpyrimidine is expected to be influenced by its pyrimidine (B1678525) core. Studies on the closely related compound 2-chloropyrimidine (B141910) reveal that it undergoes transformation upon UV irradiation (λ = 254 nm) in aqueous solutions. rsc.orgrsc.orgresearchgate.net Two primary reaction pathways are proposed:

Heterolytic Cleavage: This pathway involves the rupture of the carbon-chlorine (C-Cl) bond in the excited singlet state of the molecule, leading to the formation of a pyrimidinyl cation. In an aqueous environment, this cation is attacked by water, resulting in the substitution of the chlorine atom with a hydroxyl group to form 2-hydroxypyrimidine . rsc.orgrsc.org This reaction occurs in both aerobic and anaerobic conditions.

Homolytic Cleavage: In anaerobic conditions, a competing pathway involves the C-Cl bond breaking in the triplet state, creating pyrimidinyl radicals. rsc.orgrsc.org These highly reactive radicals can then react with another molecule of 2-chloropyrimidine to form dimerized products, such as 2-chloro-4,2′-bipyrimidine . rsc.orgrsc.org

For this compound, the vinyl group acts as an additional chromophore, potentially altering the light absorption properties and quantum yields, but the fundamental photochemistry of the chloropyrimidine ring is expected to follow these established mechanisms.

Hydrolytic Transformation: The chlorine atom on the pyrimidine ring is susceptible to hydrolysis, a reaction where water acts as a nucleophile to displace the chloride ion. The rate and products of this reaction are highly dependent on pH. popline.orgacs.orgacs.org

Acid-Catalyzed Hydrolysis: In acidic conditions, chloropyrimidines can be hydrolyzed to their corresponding hydroxypyrimidines (pyrimidones). acs.orgacs.org However, at very low pH (below 1), the pyrimidine ring can become protonated, which may lead to undesired side-reactions or further degradation. google.comgoogle.com For this compound, acid hydrolysis would likely yield 4-ethenyl-2-hydroxypyrimidine .

Alkaline Hydrolysis: Under basic conditions, chloropyrimidines are also converted to hydroxypyrimidines. popline.org Studies on 2,4-dichloropyrimidine (B19661) show that alkaline hydrolysis proceeds sequentially, first forming a chloro-hydroxypyrimidine intermediate before complete conversion to uracil (B121893) . popline.org This suggests that this compound would readily convert to 4-ethenyl-2-hydroxypyrimidine in an alkaline environment.

Oxidative Processes: The this compound molecule has two main sites for oxidation: the vinyl group and the pyrimidine ring nitrogen atoms. The vinyl group is generally susceptible to oxidation, which could lead to the formation of an epoxide or cleavage to form 2-chloro-pyrimidine-4-carbaldehyde and ultimately 2-chloro-pyrimidine-4-carboxylic acid . The nitrogen atoms in the pyrimidine ring can undergo N-oxidation, a known transformation for similar heteroaromatic compounds, which can make the ring more susceptible to further degradation. dcu.ie

Reductive Processes: The most probable reductive pathway for this compound in the environment is reductive dehalogenation. This process involves the replacement of the chlorine atom with a hydrogen atom, transforming the compound into 4-ethenylpyrimidine . This reaction is a common fate for chlorinated aromatic and heterocyclic compounds and can be catalyzed by various environmental reductants. oregonstate.eduacs.orgacs.org Catalytic reduction using palladium on carbon is a standard laboratory method for this transformation. oregonstate.eduacs.org Under certain conditions, the vinyl group could also be reduced to an ethyl group, yielding 2-chloro-4-ethylpyrimidine .

Biotransformation and Microbial Degradation Pathways

While no studies have specifically isolated microorganisms that degrade this compound, the extensive body of research on the microbial degradation of other chlorinated aromatic compounds provides a strong basis for predicting its biological fate. nih.govfrontiersin.org The process would likely involve initial enzymatic attacks to remove the chlorine atom and modify the side chain, followed by ring cleavage.

The biodegradation of chlorinated compounds is mediated by specific enzymes that have evolved to handle these xenobiotics.

Key Enzyme Classes:

Dehalogenases: These enzymes are critical for cleaving the C-Cl bond, which is often the first and rate-limiting step in degradation. Several types exist:

Reductive Dehalogenases: These enzymes replace a chlorine atom with a hydrogen atom and are often found in anaerobic bacteria. beilstein-journals.orgnih.gov

Hydrolytic Dehalogenases: These enzymes use a water molecule to displace the chlorine atom, forming a hydroxyl group. nih.govontosight.ai

Oxygenolytic Dehalogenases (Mono- and Dioxygenases): These enzymes incorporate one or two atoms from molecular oxygen (O₂) into the substrate, leading to the removal of the chlorine atom and hydroxylation of the ring. nih.govsemanticscholar.org

Glutathione (B108866) S-Transferases (GSTs): This superfamily of enzymes can also catalyze dechlorination by using glutathione to nucleophilically attack and displace the chlorine atom. semanticscholar.orgnih.gov

Potential Microbial Metabolites: Based on the action of these enzymes, the initial metabolites of this compound would likely be:

4-Ethenylpyrimidine: Formed via reductive dechlorination.

4-Ethenyl-2-hydroxypyrimidine: Formed via hydrolytic or oxygenolytic dehalogenation.

Oxidized side-chain products: The vinyl group could be biotransformed into an alcohol, aldehyde, or carboxylic acid.

A plausible biodegradation route for this compound would begin with one of the initial transformations described above. Following dechlorination and/or initial oxidation, the pyrimidine ring itself must be broken. This typically proceeds via hydroxylation of the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes, to form catecholic or hydroquinone-like intermediates. These dihydroxylated rings are then susceptible to cleavage by dioxygenase enzymes, which open the ring to produce linear aliphatic acids that can be funneled into central metabolism. nih.gov

A hypothetical pathway could involve the initial conversion to 4-ethenyl-2-hydroxypyrimidine , followed by enzymatic oxidation of the vinyl group and subsequent dihydroxylation of the pyrimidine ring, leading to ring fission and complete mineralization to CO₂, water, and chloride ions.

Development of Sustainable Synthetic Approaches for Related Compounds

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign methods for synthesizing pyrimidine derivatives, moving away from traditional routes that often use hazardous reagents and solvents. rasayanjournal.co.inresearchgate.net These modern approaches focus on improving efficiency, reducing waste, and using safer materials.

Key sustainable strategies include:

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecules like pyrimidines in a single step from three or more starting materials. This enhances atom economy and reduces the number of purification steps. researchgate.netacs.orgnih.gov A notable example is the iridium-catalyzed synthesis of pyrimidines from amidines and alcohols, the latter of which can be sourced from biomass. acs.orgnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes, often increasing product yields and purity compared to conventional heating. rasayanjournal.co.insemanticscholar.org

Use of Green Catalysts and Solvents: Replacing toxic metal catalysts and volatile organic solvents is a central goal of green chemistry. Researchers have successfully used biodegradable and reusable catalysts like tannic acid asianpubs.org and β-cyclodextrin rsc.org in benign solvents like water or ethanol-water mixtures. asianpubs.orgrsc.org Deep eutectic solvents (DESs) have also emerged as effective and environmentally friendly reaction media for pyrimidine synthesis. beilstein-journals.org

Solvent-Free Conditions: Mechanical grinding or "grindstone chemistry" represents another eco-friendly alternative that eliminates the need for solvents altogether, with reactions occurring in the solid state. researchgate.netmdpi.com

The table below summarizes several green synthetic methods applicable to pyrimidine-related compounds.

Considerations for Minimizing Environmental Impact in Chemical Processes

Minimizing the environmental footprint of producing functionalized chemical compounds like this compound is a central goal of green chemistry. This involves designing synthetic pathways and processes that reduce waste, avoid hazardous substances, and utilize resources and energy efficiently.

Greener Synthetic Methodologies

Traditional synthetic routes for pyrimidine derivatives can involve harsh reagents, toxic solvents, and multiple steps, leading to significant waste generation. mdpi.com Modern green chemistry approaches offer sustainable alternatives that could be applied to the synthesis of this compound.

One key transformation in the synthesis of this compound is the introduction of the ethenyl (vinyl) group onto the pyrimidine core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org These reactions can be adapted to be more environmentally benign by using water as a solvent, employing highly efficient catalysts to reduce metal contamination in products, and using stable, less toxic boronic acid or ester reagents. wikipedia.orgmdpi.comtechconnect.org The Suzuki reaction is widely used in industrial applications for its scalability and effectiveness under relatively mild conditions. wikipedia.org

Further greening of the synthesis can be achieved through:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which increases efficiency and reduces waste from intermediate purification steps. tandfonline.comrsc.org

Alternative Energy Sources: The use of ultrasound or microwave irradiation can often accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating. tandfonline.comacs.org

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) significantly reduces the environmental impact of a chemical process. tandfonline.comrsc.orgthieme-connect.com

Biocatalysis: Employing enzymes or whole-cell microorganisms offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. mdpi.com Enzymes from the pyrimidine salvage pathway, for example, are used in the industrial production of nucleic acid derivatives and could potentially be engineered for specific transformations on the pyrimidine ring. nih.gov Biocatalysis operates under mild conditions (pH and temperature) in aqueous media, fulfilling key principles of green chemistry. mdpi.comresearchgate.net

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

AspectHypothetical Traditional ApproachPotential Green Chemistry Approach (e.g., Suzuki Coupling)
ReagentsUse of stoichiometric organometallic reagents (e.g., organotin compounds in Stille coupling) which can be highly toxic.Catalytic amounts of a low-toxicity palladium complex with a boronic acid or ester derivative. wikipedia.orgmdpi.com
SolventsOften relies on volatile and hazardous organic solvents like toluene (B28343) or THF.Use of water, ethanol, or a mixture, reducing toxicity and environmental impact. techconnect.orgthieme-connect.com
EnergyMay require prolonged heating, leading to high energy consumption.Can often be performed at room temperature or with energy-efficient methods like ultrasound. organic-chemistry.orgacs.org
WasteGenerates significant metal and solvent waste, with a high E-factor (Environmental Factor).Lower waste generation due to catalytic nature and easier separation of the catalyst for potential reuse. techconnect.org
Atom EconomyCan be lower due to the use of stoichiometric reagents and protecting groups.Higher atom economy, as more atoms from the reactants are incorporated into the final product.

Potential Environmental Transformation Pathways

Once released into the environment, the fate of this compound would be governed by processes such as biodegradation and photodegradation.

Biodegradation: The presence of a chlorine atom and the aromatic pyrimidine ring suggests that the compound could be recalcitrant. However, numerous microorganisms have evolved pathways to degrade halogenated aromatic compounds. nih.gov The degradation of chlorinated compounds typically involves initial enzymatic attack, such as hydroxylation or dehalogenation, before the aromatic ring is cleaved. nih.gov Studies on other chlorinated pollutants show that microbes can utilize them as a source of carbon and energy, suggesting that bioremediation could be a viable strategy for contamination. frontiersin.org The vinyl group may also be a site for initial oxidative attack.

Photodegradation: Many aromatic compounds undergo photodegradation when exposed to sunlight in aqueous environments. Research on the related compound, 2-chloropyridine, has shown that it can be degraded by UV irradiation. nih.govresearchgate.net However, this process can lead to the formation of various intermediate products, some of which may be more toxic than the parent compound before they are fully mineralized. nih.gov Therefore, while photodegradation can contribute to the removal of the compound, it is crucial to understand the transformation products and their potential environmental impact.

Table 2: Potential Enzymatic Reactions in the Biodegradation of Chlorinated Heteroaromatic Compounds

Enzyme ClassPotential ReactionRelevance to this compound
MonooxygenasesCatalyze the insertion of one oxygen atom into the aromatic ring, often leading to hydroxylation and subsequent dehalogenation.A likely initial step in the aerobic degradation pathway, making the ring more susceptible to cleavage. researchgate.netnih.gov
DioxygenasesIncorporate both atoms of molecular oxygen into the substrate, a key step in the cleavage of aromatic rings.Central to the breakdown of the pyrimidine ring after initial modifications. nih.gov
DehalogenasesCatalyze the removal of halogen atoms from a molecule.A critical detoxification step, removing the chlorine atom to produce less toxic intermediates.
HydrolasesCatalyze the cleavage of bonds by adding water.Could be involved in the breakdown of the pyrimidine ring after initial ring-opening reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-ethenylpyrimidine, and what critical parameters influence yield and purity?

  • Methodology :

  • Nucleophilic substitution : React 4-hydroxy-pyrimidine derivatives with chlorinating agents (e.g., POCl₃ or SOCl₂) under anhydrous conditions. Use catalytic dimethylformamide (DMF) to enhance reactivity .
  • Cross-coupling reactions : Introduce the ethenyl group via palladium-catalyzed reactions (e.g., Heck coupling) with vinyl halides. Optimize temperature (80–120°C) and ligand choice (e.g., PPh₃) to minimize side products .
  • Critical parameters : Monitor reaction time (overchlorination risks), solvent polarity (use dichloromethane or THF), and inert atmosphere (N₂/Ar) to prevent hydrolysis.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Protocols :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid dermal/ocular exposure .
  • Containment : Use fume hoods for weighing and reactions. Store waste in labeled, sealed containers segregated by hazard class (e.g., halogenated organics) .
  • Emergency measures : Neutralize spills with inert adsorbents (vermiculite) and dispose via licensed hazardous waste services .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Analytical workflow :

  • NMR : Assign peaks using ¹H (δ 6.5–7.5 ppm for ethenyl protons) and ¹³C (δ 150–160 ppm for pyrimidine carbons). Confirm Cl substitution via absence of OH stretches in IR .
  • Mass spectrometry (MS) : Use ESI+ mode to observe [M+H]⁺ at m/z 248.76 (calculated) and fragment ions (e.g., loss of Cl, m/z 213.7) .
  • HPLC : Optimize C18 columns with acetonitrile/water (70:30) mobile phase, UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure analysis of this compound?

  • Computational strategy :

  • Functional selection : Use hybrid functionals (e.g., B3-LYP) with exact exchange terms to balance accuracy and computational cost for π-conjugated systems .
  • Basis sets : Apply 6-31G(d,p) for geometry optimization and 6-311+G(df,p) for vibrational frequency calculations. Scale harmonic frequencies by 0.961 to match experimental IR .
  • Outputs : Analyze HOMO-LUMO gaps (predict reactivity) and electrostatic potential maps (identify nucleophilic/electrophilic sites) .

Q. How should researchers resolve contradictions in experimental vs. computational spectroscopic data?

  • Troubleshooting approach :

  • Data validation : Cross-check DFT-predicted IR/Raman spectra with experimental data. If discrepancies exceed 10 cm⁻¹, re-optimize geometry with solvent models (e.g., PCM for dichloromethane) .
  • Error sources : Assess solvent effects, anharmonicity in vibrations, and basis set incompleteness. Use scaling factors (0.95–0.98) for vibrational modes .
  • Statistical analysis : Apply root-mean-square deviations (RMSD) to quantify agreement between observed and calculated spectra .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • Experimental design :

  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., fluoro, methyl groups) and test against enzyme targets (e.g., kinases) via fluorescence-based assays .
  • In silico screening : Dock derivatives into protein binding pockets (PDB: 1ATP) using AutoDock Vina. Prioritize compounds with binding energies ≤ -8 kcal/mol .
  • Cytotoxicity assays : Use MTT tests on HEK-293 cells (IC₅₀ thresholds: <10 µM for therapeutic potential) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.